molecular formula C17H14N2OS2 B2721923 N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide CAS No. 1321702-73-1

N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide

Cat. No. B2721923
CAS RN: 1321702-73-1
M. Wt: 326.43
InChI Key: CAVKJXHEUXQUKS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide”, there are related studies on the synthesis of similar compounds. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Facile Synthesis and Antitumor Activity

A study by Haggam et al. (2017) detailed the synthesis of various 1,3-thiazines and thiazoles, including compounds structurally related to N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide, under conventional conditions. The synthesized compounds showed significant antitumor activities, with some exhibiting higher reactivity towards cancer cell lines than the standard anticancer drug doxorubicin (Haggam et al., 2017).

Building Blocks in Drug Discovery

Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, presenting a pathway for creating building blocks that can be substituted at various positions. This approach offers a broad potential for exploring chemical space around molecules for targeting specific biological activities (Durcik et al., 2020).

Microbial Transformations and Biological Effects

Reemtsma et al. (1995) investigated the degradation products of the fungicide 2-(thiocyanomethylthio)benzothiazole, including 2-(methylthio)benzothiazole, in industrial wastewater. Their study highlighted the challenges in completely removing these compounds through biological wastewater treatment and emphasized the potential environmental impact due to limited biodegradability and toxicity (Reemtsma et al., 1995).

Anticancer Activity of Benzothiazole Derivatives

Havrylyuk et al. (2010) synthesized a series of 4-thiazolidinones containing benzothiazole moiety and evaluated their anticancer activity. Some derivatives showed promising activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Havrylyuk et al., 2010).

Hemostatic Agents

Nong et al. (2018) synthesized benzothiazole amide derivatives and evaluated them for their hemostatic activities, comparing them to the standard drug etamsylate. One compound showed significant activity, indicating the potential of these derivatives as new hemostatic agents (Nong et al., 2018).

Future Directions

The future directions for the study of “N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide” could include further investigation into its potential biological activities, its synthesis and characterization, and its possible applications in various fields. Given the anti-inflammatory activity of related compounds , it could be interesting to explore whether “this compound” possesses similar properties.

Mechanism of Action

properties

IUPAC Name

(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-21-17-19-14-9-8-13(11-15(14)22-17)18-16(20)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKJXHEUXQUKS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.